molecular formula C16H30O5 B13827209 4-(Dodecyloxy)-2-hydroxy-4-oxobutanoic acid

4-(Dodecyloxy)-2-hydroxy-4-oxobutanoic acid

Cat. No.: B13827209
M. Wt: 302.41 g/mol
InChI Key: PAVWZPCGVIGIRA-UHFFFAOYSA-N
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Description

4-(Dodecyloxy)-2-hydroxy-4-oxobutanoic acid is a chemical compound with a complex structure that includes a dodecyloxy group, a hydroxy group, and a ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dodecyloxy)-2-hydroxy-4-oxobutanoic acid typically involves multiple steps. One common method includes the esterification of a dodecyloxy alcohol with a suitable carboxylic acid derivative, followed by hydrolysis and oxidation reactions to introduce the hydroxy and ketone functionalities. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification and hydrolysis processes, utilizing continuous flow reactors to enhance efficiency and scalability. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(Dodecyloxy)-2-hydroxy-4-oxobutanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carboxylic acids, secondary alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

4-(Dodecyloxy)-2-hydroxy-4-oxobutanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Dodecyloxy)-2-hydroxy-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The hydroxy and ketone groups can participate in hydrogen bonding and other interactions with proteins and enzymes, potentially modulating their activity. The dodecyloxy group may influence the compound’s solubility and membrane permeability, affecting its distribution and efficacy in biological systems .

Comparison with Similar Compounds

Similar Compounds

    4-(Dodecyloxy)benzoic acid: Similar in structure but lacks the hydroxy and ketone groups.

    4-(Dodecyloxy)-4-oxobutanoic acid: Similar but lacks the hydroxy group.

    2-Hydroxy-4-oxobutanoic acid: Similar but lacks the dodecyloxy group.

Uniqueness

The combination of these groups allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial contexts .

Properties

Molecular Formula

C16H30O5

Molecular Weight

302.41 g/mol

IUPAC Name

4-dodecoxy-2-hydroxy-4-oxobutanoic acid

InChI

InChI=1S/C16H30O5/c1-2-3-4-5-6-7-8-9-10-11-12-21-15(18)13-14(17)16(19)20/h14,17H,2-13H2,1H3,(H,19,20)

InChI Key

PAVWZPCGVIGIRA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC(=O)CC(C(=O)O)O

Origin of Product

United States

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